N-(2-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
Description
Properties
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2S/c18-17(19,20)14-7-3-4-8-15(14)21-16(23)22-10-9-12-5-1-2-6-13(12)11-22/h1-8H,9-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXFBKSCZCFISK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=S)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the 2-(trifluoromethyl)phenylamine, which is then subjected to a Pictet-Spengler reaction with an appropriate aldehyde to form the dihydroisoquinoline core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the dihydroisoquinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring or dihydroisoquinoline core.
Scientific Research Applications
N-(2-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The dihydroisoquinoline core may interact with nucleic acids or proteins, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-(2-(Trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- CAS Registry Number : 575493-14-0
- Molecular Formula : C₁₇H₁₄F₃N₂S
- Molecular Weight : 336.37 g/mol
Synthesis and Characterization :
The compound is synthesized via condensation reactions, achieving a high yield of 93% . Key spectral data include:
- ¹H-NMR (DMSO-d₆) : δ 9.22 (s, NH), 7.70–7.40 (m, aromatic H), 5.06 (s, CH₂–1), 4.06 (t, CH₂–3), 2.94 (t, CH₂–4).
- EI-MS : Prominent molecular ion at m/z 336 ([M⁺], 100% rel. abund.), with fragments at m/z 267, 203, and 132 .
Biological Relevance :
This carbothioamide exhibits urease inhibitory activity, a property critical for therapeutic applications (e.g., antimicrobial agents) .
Comparison with Structural Analogs
Structural and Physicochemical Properties
The target compound’s analogs differ primarily in aryl substituents and functional groups, leading to variations in physicochemical behavior:
Key Observations :
- Substituent Position : The 2-(trifluoromethyl)phenyl group in the target compound confers distinct electronic effects compared to the 4-substituted analog (7), impacting solubility and intermolecular interactions .
- Melting Points : Higher melting points in dichlorophenyl analogs (16, 21d) suggest enhanced crystallinity due to stronger halogen bonding .
- Synthetic Efficiency : The target compound’s 93% yield outperforms analogs like 21d (8%), likely due to steric and electronic favorability of the 2-(trifluoromethyl) group .
Urease Inhibition :
- The target compound (6) demonstrates superior urease inhibition compared to analogs such as (7) and (16), as inferred from structural-activity relationships (SAR). The 2-(trifluoromethyl) group may optimize binding to the enzyme’s active site .
- Analog (64), with a pyridinyl group, shows divergent pharmacokinetic properties (e.g., LC-MS retention times: 3.158–4.783 min) but lacks explicit urease data .
Functional Group Modifications
- Carbothioamide vs.
Biological Activity
N-(2-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the trifluoromethyl group is known to enhance the biological activity of compounds by increasing their metabolic stability and lipid solubility, which improves membrane permeability and interaction with biological targets. This article will explore the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including cholinesterases (AChE and BChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's.
- Antioxidant Properties : Compounds with similar structures have shown antioxidant activities, which can protect cells from oxidative stress.
- Cytotoxicity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential in cancer therapy.
Structure-Activity Relationship (SAR)
The trifluoromethyl group significantly influences the compound's biological properties. It enhances electron-withdrawing effects, leading to increased interactions with target proteins through hydrogen or halogen bonding. This characteristic is crucial for the compound's efficacy as a therapeutic agent.
Case Studies
- Inhibition of Cholinesterases :
- Cytotoxicity Against Cancer Cells :
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, substitution, and thioamide formation. For example:
Cyclization : Use of dihydroisoquinoline precursors under acidic conditions (e.g., HCl/EtOH, 80°C, 12 hours).
Substitution : Introduction of the trifluoromethylphenyl group via nucleophilic aromatic substitution (e.g., using CuI catalysis in DMF at 120°C).
Thioamide Formation : Reaction with Lawesson’s reagent or thiourea derivatives in anhydrous THF under nitrogen.
- Key Parameters : Temperature control (±2°C) and solvent purity (e.g., anhydrous DMF) are critical for yields >70%. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm backbone structure and substituent positions (e.g., δ 7.8–8.2 ppm for aromatic protons).
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurement (e.g., [M+H]⁺ calculated for C₁₈H₁₆F₃N₂S: 373.0982).
- HPLC-PDA : Purity assessment (>98%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Q. What biological targets or pathways are associated with this compound in preliminary studies?
- Methodological Answer : Early studies suggest activity against:
- TRPM8 Ion Channels : Inhibition observed in calcium flux assays (IC₅₀ ~1.2 µM), relevant for pain management .
- Antimicrobial Activity : MIC values of 8 µg/mL against Staphylococcus aureus in broth microdilution assays .
- Cancer Cell Lines : Moderate cytotoxicity (IC₅₀ 15–25 µM) in MTT assays against HeLa and MCF-7 cells .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for large-scale synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian 16 to model transition states and identify energy barriers (e.g., B3LYP/6-31G* level).
- Design of Experiments (DoE) : Apply factorial design (e.g., 2³ design) to test variables (temperature, solvent ratio, catalyst loading). Example optimization table:
| Variable | Low Level | High Level | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 80 | 120 | 105 |
| Catalyst (mol%) | 5 | 15 | 10 |
| Reaction Time (h) | 6 | 18 | 12 |
- Machine Learning : Train models on historical reaction data to predict yields (R² >0.85) .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Functional Group Variation : Synthesize analogs with substituents (e.g., -CF₃ vs. -Cl) and compare bioactivity.
- Pharmacophore Modeling : Use Schrödinger Suite to map electrostatic/hydrophobic features driving TRPM8 inhibition.
- Analog Comparison Table :
| Substituent (R) | TRPM8 IC₅₀ (µM) | LogP |
|---|---|---|
| -CF₃ | 1.2 | 3.8 |
| -Cl | 4.5 | 4.1 |
| -OCH₃ | >10 | 2.9 |
- 3D-QSAR : Generate CoMFA/CoMSIA models (q² >0.6) to guide lead optimization .
Q. How can contradictions in biological activity data between studies be resolved?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., capsazepine for TRPM8 assays) and replicate experiments (n ≥ 3).
- Structural Verification : Confirm compound identity via X-ray crystallography (if crystalline) or 2D NMR (HSQC, HMBC).
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA with Tukey’s post hoc test). For example, discrepancies in cytotoxicity (IC₅₀ 15–50 µM) may arise from differences in cell passage number or serum concentration in media .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
